

# A Comprehensive Technical Review of Didecyl Dimethyl Ammonium Carbonate (DDAC)

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## Compound of Interest

Compound Name: *Didecyl dimethyl ammonium carbonate*

Cat. No.: *B136943*

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## Introduction

**Didecyl dimethyl ammonium carbonate** (DDAC), a quaternary ammonium compound (QAC), is a cationic surfactant with potent, broad-spectrum antimicrobial properties. While often commercially available and researched in conjunction with its bicarbonate salt or as the chloride salt, this guide focuses on the carbonate form, drawing parallels and distinctions where data is available. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death, making it an effective biocide in various applications, including wood preservation, industrial water treatment, and as a disinfectant for hard, non-porous surfaces.<sup>[1]</sup> This technical guide provides an in-depth review of DDAC, encompassing its chemical and physical properties, synthesis, mechanisms of action, antimicrobial efficacy, toxicology, environmental fate, and detailed experimental protocols.

## Chemical and Physical Properties

**Didecyl dimethyl ammonium carbonate** is characterized by a central nitrogen atom covalently bonded to two methyl groups and two long-chain decyl groups, with a carbonate anion.<sup>[1]</sup>

Table 1: Physico-chemical Properties of **Didecyl Dimethyl Ammonium Carbonate**

Property	Value	Reference
IUPAC Name	bis(didecyl(dimethyl)azanium); carbonate	[2]
CAS Number	148788-55-0	[2]
Molecular Formula	C45H96N2O3	[1][2]
Molecular Weight	713.3 g/mol	[1][2]
Physical State	Liquid	[2]
Solubility	Miscible with water; soluble in organic solvents	[3]
Vapor Pressure	Low	[4]
Appearance	Colorless to yellowish liquid	[3][5]
pH (10% solution)	6-12	[5]

## Synthesis of Didecyl Dimethyl Ammonium Carbonate

The synthesis of **didecyl dimethyl ammonium carbonate** can be achieved through both direct and indirect routes.

### Direct Synthesis

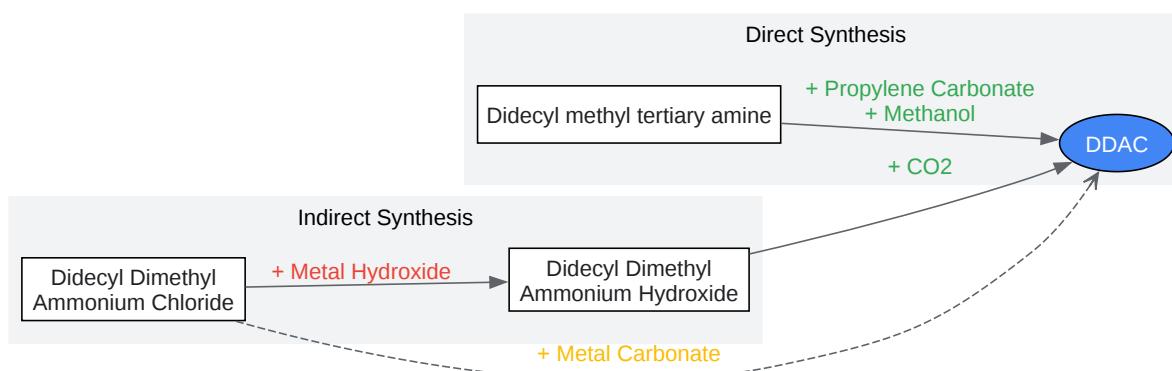
A notable direct synthesis method involves the *in situ* reaction of didecyl methyl tertiary amine with a cyclic carbonate, such as propylene carbonate, in the presence of methanol.<sup>[1]</sup> In this process, methanol reacts with the cyclic carbonate to form dimethyl carbonate, which then acts as the quaternizing agent for the didecyl methyl amine, directly yielding the desired product.<sup>[1]</sup> This method is advantageous as it avoids the handling of corrosive quaternary ammonium hydroxide intermediates.<sup>[1]</sup>

### Indirect Synthesis

Indirect methods typically start with a more common quaternary ammonium salt, such as didecyl dimethyl ammonium chloride (DDAC-Cl).

A prevalent indirect route is the conversion of DDAC-Cl to the carbonate form via an ion exchange or metathesis reaction.<sup>[1]</sup> This can be accomplished by reacting DDAC-Cl with a metal carbonate, such as sodium or potassium carbonate.<sup>[1]</sup>

Another indirect approach involves the initial conversion of DDAC-Cl to didecyl dimethyl ammonium hydroxide, followed by a reaction with carbon dioxide.<sup>[1]</sup> This acid-base neutralization reaction must be carefully controlled to prevent the formation of the bicarbonate salt through the addition of excess carbon dioxide.<sup>[1]</sup>



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Synthesis pathways for **Didecyl Dimethyl Ammonium Carbonate (DDAC)**.

## Mechanism of Action

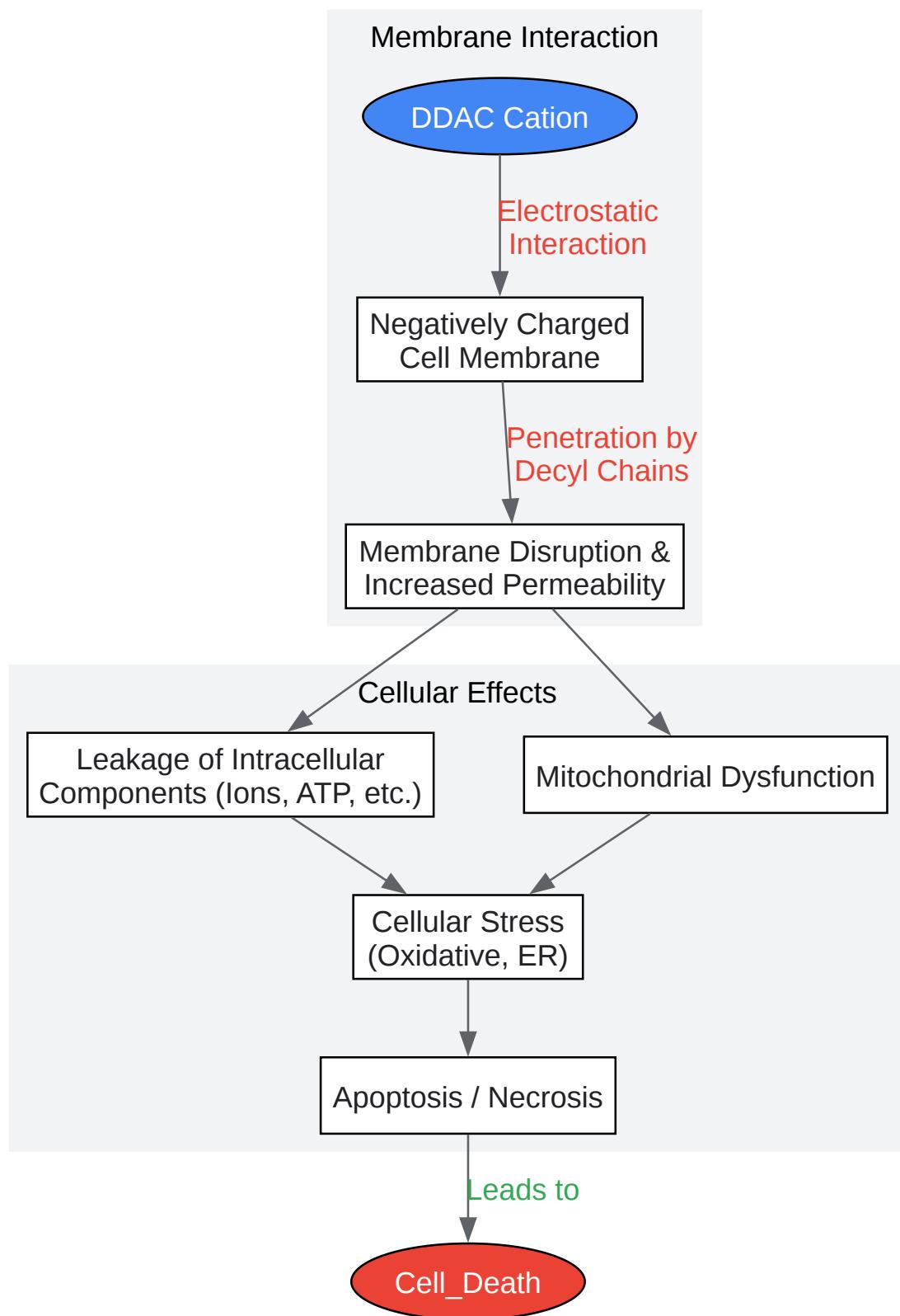
The antimicrobial activity of DDAC is primarily attributed to the interaction of its cationic head with the negatively charged components of microbial cell membranes.<sup>[1]</sup> This interaction disrupts the membrane's integrity, leading to a cascade of events culminating in cell death.

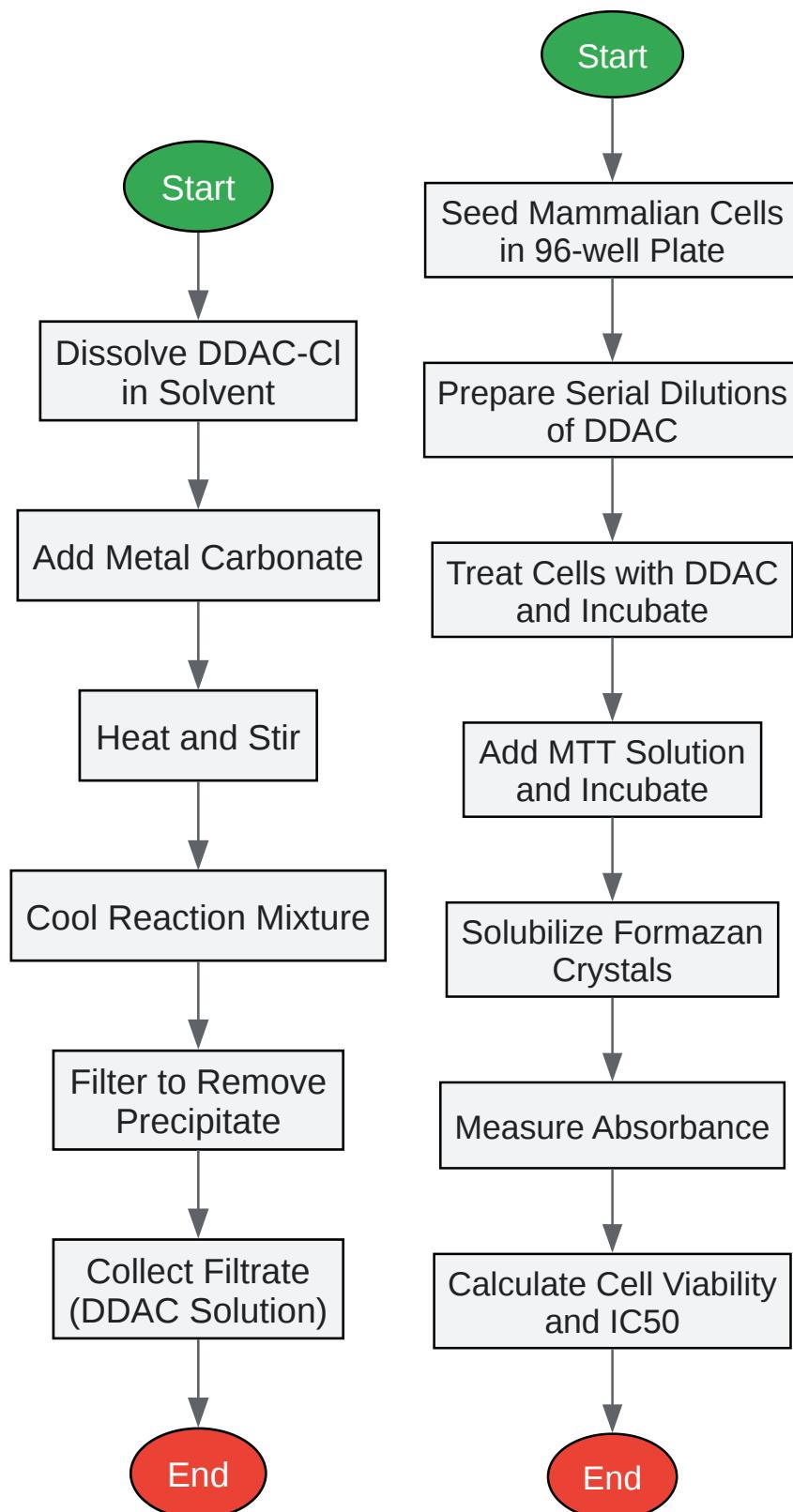
## Membrane Disruption

The positively charged nitrogen atom of the didecyldimethylammonium cation electrostatically interacts with negatively charged molecules on the microbial cell surface, such as phospholipids and proteins.<sup>[1]</sup> The two long, lipophilic decyl chains then penetrate the hydrophobic core of the lipid bilayer, causing disorganization and increased permeability.<sup>[1]</sup> This leads to the leakage of essential intracellular components, including potassium ions and 260-nm-absorbing materials like nucleotides.<sup>[6]</sup> Studies on the chloride form have shown that DDAC can form a double monolayer on the cell surface.<sup>[6]</sup>

## Downstream Cellular Effects

The disruption of membrane integrity and leakage of cellular contents trigger a series of downstream events. While specific signaling pathways are not fully elucidated for the carbonate form, studies on DDAC and other QACs suggest the induction of cellular stress responses. In human bronchial epithelial cells, DDAC exposure led to a decrease in cell viability, an increase in LDH release (indicating membrane damage), and the formation of apoptotic bodies.<sup>[7]</sup> Furthermore, DDAC may disrupt mitochondrial function, leading to decreased ATP production.<sup>[8][9]</sup> This combination of direct membrane damage and subsequent cellular stress can lead to cell death through necrosis or apoptosis.<sup>[8]</sup> Proteomic analyses of bacteria treated with QACs have shown alterations in proteins involved in various cellular processes, pointing to the multifaceted mechanisms of inhibition.<sup>[10]</sup>



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